1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a fluorophenoxy acetate group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that many non-steroidal anti-inflammatory drugs (nsaids), which include some thiazole derivatives, work by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an NSAID, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the fluorophenoxy acetate group. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy acetate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzothiazol-2-yl)azetidin-3-ol: This compound shares the benzothiazole and azetidine rings but lacks the fluorophenoxy acetate group.
2-(1,3-benzothiazol-2-yl)acetonitrile: Similar in structure but contains a nitrile group instead of the azetidine ring.
Uniqueness
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate is unique due to the presence of the fluorophenoxy acetate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-13-5-1-3-7-15(13)23-11-17(22)24-12-9-21(10-12)18-20-14-6-2-4-8-16(14)25-18/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUTYERCDAOMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.